4-Pyrimidin-4-ylpiperazine-1-sulfonyl fluoride
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Overview
Description
4-Pyrimidin-4-ylpiperazine-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It features a pyrimidine ring attached to a piperazine moiety, which is further connected to a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidin-4-ylpiperazine-1-sulfonyl fluoride typically involves the reaction of pyrimidine derivatives with piperazine and sulfonyl fluoride reagents. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidin-4-ylpiperazine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrimidine ring and piperazine moiety.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like DBU, nucleophiles such as amines and thiols, and catalysts like palladium for coupling reactions. The reaction conditions often involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Pyrimidin-4-ylpiperazine-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential therapeutic effects, including anticancer and antiviral agents.
Chemical Biology: The compound is employed in the development of chemical probes for studying protein functions and interactions.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Pyrimidin-4-ylpiperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit the activity of enzymes or alter protein functions, making it useful as an irreversible inhibitor in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl fluorides and piperazine derivatives, such as:
- 4-Pyridin-2-ylpiperazine-1-sulfonyl fluoride
- N-(4-Sulfamoylphenyl)piperazine
- 4-(2-Fluorosulfonylphenyl)piperazine
Uniqueness
4-Pyrimidin-4-ylpiperazine-1-sulfonyl fluoride is unique due to its combination of a pyrimidine ring and a sulfonyl fluoride group, which provides distinct reactivity and biological activity compared to other sulfonyl fluorides. Its ability to form covalent bonds with multiple nucleophilic residues in proteins makes it a versatile tool in chemical biology and drug discovery .
Properties
IUPAC Name |
4-pyrimidin-4-ylpiperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O2S/c9-16(14,15)13-5-3-12(4-6-13)8-1-2-10-7-11-8/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYHURKUVQZNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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